molecular formula C21H18N4O2 B2422469 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide CAS No. 1226453-68-4

2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Cat. No. B2422469
M. Wt: 358.401
InChI Key: ZFVGXHSDGLQJBU-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide, commonly known as IMPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. IMPA belongs to the class of indole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Scientific Research Applications

Synthesis and Antioxidant Properties

The compound 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide and its derivatives have been a subject of research in the synthesis and evaluation of their medicinal properties, specifically their antioxidant activity. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity. These compounds, prepared by condensation reactions, exhibited significant antioxidant activity in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, with some compounds showing remarkable activity at low concentrations due to the strategic placement of halogens on the phenyl ring. This indicates a potential for the development of new antioxidant agents utilizing these indole nuclei as the base structure (Gopi & Dhanaraju, 2020).

Antimicrobial Applications

The antimicrobial properties of indole-based acetamide derivatives have also been explored. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms. The most effective compound in this series was 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, highlighting the potential of these compounds in antimicrobial applications (Debnath & Ganguly, 2015).

Anti-Inflammatory and Interaction Energy Studies

The compound has been part of a design-based synthesis and molecular docking analysis focusing on anti-inflammatory drugs. This involved the synthesis of a new indole acetamide, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which was characterized by spectroscopic analyses and confirmed its anti-inflammatory activity through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains. The study provided insights into the molecular structure, interaction energy, and stability of the compound, contributing to the development of new anti-inflammatory agents (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-11-21(25-24-14)27-17-9-7-16(8-10-17)23-20(26)12-15-13-22-19-5-3-2-4-18(15)19/h2-11,13,22H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVGXHSDGLQJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

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